
Zoledronate trisodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le zolédronate trisodique est synthétisé par un processus chimique en plusieurs étapes. La synthèse commence par la réaction de l'imidazole avec le trichlorure de phosphore et l'acide acétique pour former un composé intermédiaire. Cet intermédiaire est ensuite mis à réagir avec l'acide phosphoreux pour produire l'acide zolédronique .
Méthodes de production industrielle : Dans les milieux industriels, la production de zolédronate trisodique implique des réactions chimiques à grande échelle dans des conditions contrôlées. Le processus comprend la purification du produit final pour garantir son efficacité et sa sécurité pour un usage médical .
Analyse Des Réactions Chimiques
Types de réactions : Le zolédronate trisodique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier sa structure chimique, modifiant potentiellement son activité biologique.
Substitution : Le zolédronate trisodique peut participer à des réactions de substitution où l'un de ses groupes fonctionnels est remplacé par un autre.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés de l'acide zolédronique ayant des propriétés pharmacologiques modifiées .
4. Applications de la recherche scientifique
Le zolédronate trisodique a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques pour étudier sa réactivité et son potentiel pour créer de nouveaux composés.
Biologie : Les chercheurs l'utilisent pour étudier ses effets sur le métabolisme osseux et les processus cellulaires.
Industrie : Il est utilisé dans le développement de nouveaux médicaments et traitements pour les affections osseuses.
5. Mécanisme d'action
Le zolédronate trisodique exerce ses effets en inhibant l'activité des ostéoclastes, cellules responsables de la résorption osseuse. Il se lie à la matrice minérale osseuse et perturbe le fonctionnement des ostéoclastes, ce qui entraîne une diminution de la dégradation osseuse et une augmentation de la densité osseuse . Les cibles moléculaires comprennent l'enzyme farnésyl pyrophosphate synthase, qui est essentielle au fonctionnement des ostéoclastes .
Composés similaires :
Alendronate : Un autre bisphosphonate utilisé pour traiter l'ostéoporose.
Ibandronate : Utilisé pour la prévention et le traitement de l'ostéoporose.
Risedronate : Similaire au zolédronate trisodique, il est utilisé pour traiter et prévenir les maladies osseuses.
Unicité : Le zolédronate trisodique est unique en raison de sa forte puissance et de sa longue durée d'action. Il est administré par perfusion intraveineuse, ce qui permet une posologie moins fréquente que les bisphosphonates oraux . Cela le rend particulièrement utile pour les patients ayant des difficultés à respecter les régimes médicamenteux oraux quotidiens ou hebdomadaires .
Applications De Recherche Scientifique
Zoledronate trisodium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and potential for creating new compounds.
Biology: Researchers use it to investigate its effects on bone metabolism and cellular processes.
Industry: It is used in the development of new pharmaceuticals and treatments for bone-related conditions.
Mécanisme D'action
Zoledronate trisodium exerts its effects by inhibiting the activity of osteoclast cells, which are responsible for bone resorption. It binds to the bone mineral matrix and disrupts the function of osteoclasts, leading to decreased bone breakdown and increased bone density . The molecular targets include the enzyme farnesyl pyrophosphate synthase, which is crucial for osteoclast function .
Comparaison Avec Des Composés Similaires
Alendronate: Another bisphosphonate used to treat osteoporosis.
Ibandronate: Used for the prevention and treatment of osteoporosis.
Risedronate: Similar to zoledronate trisodium, it is used to treat and prevent bone diseases.
Uniqueness: this compound is unique due to its high potency and long duration of action. It is administered as an intravenous infusion, which allows for less frequent dosing compared to oral bisphosphonates . This makes it particularly useful for patients who have difficulty adhering to daily or weekly oral medication regimens .
Propriétés
Numéro CAS |
165800-08-8 |
|---|---|
Formule moléculaire |
C5H12N2NaO8P2 |
Poids moléculaire |
313.09 g/mol |
Nom IUPAC |
pentadecasodium;hydroxy-(1-hydroxy-2-imidazol-1-yl-1-phosphonatoethyl)phosphinate;dihydrate |
InChI |
InChI=1S/C5H10N2O7P2.Na.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;1H2 |
Clé InChI |
ZCLGDGCXHLIVAS-UHFFFAOYSA-N |
SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.[Na] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


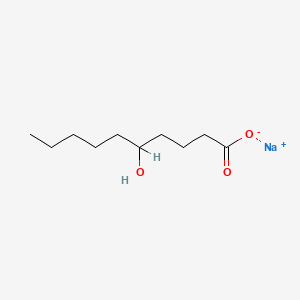
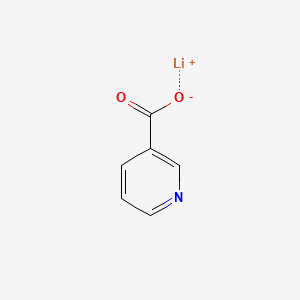
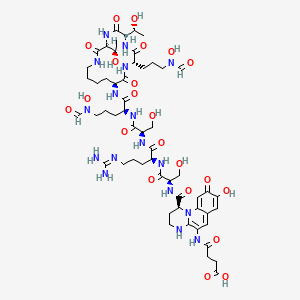


![Bicyclo[2.2.1]heptane,2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methyl-, (2R,3R,5R,6R,7R)-rel-](/img/structure/B1264787.png)
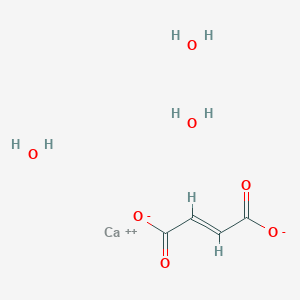

![N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B1264793.png)

![sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5R)-3-hydroxy-5,9-dimethyldeca-1,8-dienyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate](/img/structure/B1264795.png)
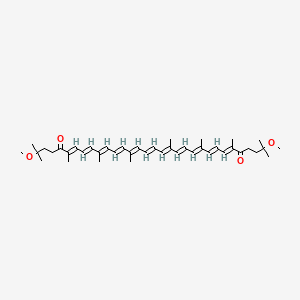
![(3R,4Z,12R,15S)-17-tert-butyl-14-(3-hydroxypropyl)-8-methyl-2,9-dioxa-14,17-diazatetracyclo[10.8.0.01,15.03,11]icosa-4,19-diene-10,13,16-trione](/img/structure/B1264799.png)
![(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1264801.png)
